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Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary
This document provides a comprehensive technical overview of Peptide T, a pioneering HIV

entry inhibitor, and its subsequent derivatives. Discovered in 1986 by Drs. Candace Pert and

Michael Ruff, Peptide T is an octapeptide derived from the V2 region of the HIV-1 envelope

glycoprotein, gp120.[1][2] Initially met with controversy, its mechanism was later elucidated as a

selective antagonist of the CCR5 chemokine co-receptor, a critical portal for the entry of R5-

tropic HIV strains into host immune cells.[2][3] This guide details the discovery, mechanism of

action, and evolution of Peptide T into more stable and potent analogs such as D-ala¹-peptide

T-amide (DAPTA) and the orally active pentapeptide, RAP-103.[1][4] It consolidates

quantitative data on their biological activity, provides detailed protocols for key experimental

assays used in their evaluation, and illustrates core concepts through specified visualizations.

Discovery and Background
Peptide T was identified in 1986 through a database search for sequences within the HIV

envelope protein gp120 that showed homology to known neuropeptides, with the hypothesis

that the virus might use a host cell's receptor for entry.[2][5] The octapeptide sequence,

Alanine-Serine-Threonine-Threonine-Threonine-Asparagine-Tyrosine-Threonine (ASTTTNYT),

was named "Peptide T" for its high threonine content.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b12397621?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Peptide_T
http://benthamscience.com/public/article/36509
http://benthamscience.com/public/article/36509
https://pubmed.ncbi.nlm.nih.gov/11530189/
https://en.wikipedia.org/wiki/Peptide_T
https://www.probechem.com/products_RAP-103.html
http://benthamscience.com/public/article/36509
https://pubmed.ncbi.nlm.nih.gov/15043212/
https://pubmed.ncbi.nlm.nih.gov/15043212/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initial studies demonstrated that Peptide T could block the binding of radiolabeled gp120 to

brain membranes and inhibit the infection of an early-passage patient isolate of HIV.[2][5]

However, these findings were difficult to replicate in other laboratories, leading to significant

controversy.[2][5] The discrepancy was later resolved with the discovery of HIV co-receptors,

which revealed that early experiments had often used lab-adapted, CXCR4-tropic (X4) viral

strains, whereas Peptide T is a potent and selective inhibitor of strains that use the CCR5 co-

receptor (R5-tropic).[2][3]

Mechanism of Action: CCR5 Antagonism
The primary mechanism of action for Peptide T and its derivatives is competitive antagonism of

the CCR5 receptor.[6][7] The process of R5-tropic HIV-1 entry into a target cell, such as a T-

helper cell or macrophage, is a multi-step process:

Attachment: The viral surface glycoprotein, gp120, binds to the primary CD4 receptor on the

host cell surface.[6]

Conformational Change: This initial binding induces a conformational change in gp120,

exposing a binding site for a co-receptor.[6]

Co-receptor Binding: The altered gp120 then binds to the CCR5 chemokine receptor.[6][7]

Fusion: The gp120-CCR5 interaction triggers further conformational changes in the viral

transmembrane protein, gp41, leading to the fusion of the viral envelope with the host cell

membrane and subsequent entry of the viral capsid.[6]

Peptide T/DAPTA acts by binding directly to the CCR5 receptor, physically obstructing the

interaction between the gp120-CD4 complex and CCR5.[7][8] This blockade prevents the final

step required for membrane fusion, thus inhibiting viral entry.
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Figure 1: Mechanism of HIV-1 Entry and Inhibition by Peptide T
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Figure 1: Mechanism of HIV-1 Entry and Inhibition by Peptide T

Peptide T Derivatives
To improve stability and potency, several derivatives of the original Peptide T sequence have

been developed.

D-ala¹-peptide T-amide (DAPTA): The most widely studied analog, DAPTA, incorporates two

key modifications: the substitution of the N-terminal L-alanine with its D-amino acid

counterpart (D-alanine) and amidation of the C-terminus. These changes confer significant

resistance to degradation by proteases, increasing the peptide's biological half-life.[2][5]

DAPTA is the form that has been used in most clinical trials.[1][9]

RAP-103: A more recent derivative, RAP-103, is a shorter, orally active pentapeptide with an

all-D-amino acid sequence (D-Thr-D-Thr-D-Asn-D-Tyr-D-Thr).[1][4] It functions as a multi-

chemokine receptor antagonist, showing high affinity for CCR2, CCR5, and CCR8.[4][10][11]

Its stability and oral bioavailability have positioned it for development in other therapeutic

areas beyond HIV, including neuropathic pain and neurodegenerative diseases.[1][12]

Quantitative Biological Activity
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The biological activity of Peptide T and its derivatives has been quantified through various in

vitro assays, including receptor binding and viral inhibition studies.

Table 1: Receptor Binding and Chemotaxis Inhibition

Peptide Receptor
Ligand /
Process

Assay Type IC50 / Kᵢ Citation

DAPTA CCR5
gp120 (BaL)
Binding

Cell-based
Binding

0.06 nM [7][8]

DAPTA CCR5

gp120

(CM235)

Binding

Cell-based

Binding
0.32 nM [8]

Peptide T CCR5
MIP-1β

Chemotaxis

Monocyte

Chemotaxis

Potent

Inhibition
[13]

RAP-103 CCR5 Chemotaxis
Monocyte

Chemotaxis
0.18 pM [4][11]

RAP-103 CCR2 Chemotaxis
Monocyte

Chemotaxis
4.2 pM [4][11]

| RAP-103 | CCR8 | Chemotaxis | Microglia Chemotaxis | 7.7 fM |[4][10] |

Table 2: In Vitro Antiviral Activity
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Peptide
HIV-1
Strain(s)

Tropism Cell Type Assay
Effective
Concentr
ation

Citation

Peptide T
Early
Patient
Isolates

R5, R5/X4

MDMs,
Microglia,
CD4+ T-
cells

p24
antigen,
RT

10⁻¹² to
10⁻⁹ M

[3]

Peptide T ADA R5
MAGI cells,

Luciferase
Viral Entry

10⁻¹² to

10⁻⁹ M
[3]

Peptide T
IIIB, MN,

NL4-3
X4

CD4+ T-

cells

p24

antigen

Little to no

inhibition
[3]

DAPTA HIV-1 BaL R5

Monocytes/

Macrophag

es

p24

antigen

Potent

Inhibition

(10⁻¹⁰ M)

[14]

| DAPTA | HIV-1 81A | R5 | Monocytes/Macrophages | p24 antigen | Potent Inhibition (10⁻¹⁰ M) |

[14] |

Key Experimental Protocols
The evaluation of Peptide T's activity relies on specialized virological and immunological

assays.

HIV-1 Infectivity / Entry Assay (MAGI Assay)
The Multinuclear Activation of a Galactosidase Indicator (MAGI) assay is a quantitative method

to measure HIV-1 entry and infection.[3][15]

Principle: The assay utilizes a genetically engineered cell line (e.g., HeLa cells) that expresses

the human CD4 receptor and contains an integrated copy of the bacterial β-galactosidase gene

under the control of the HIV-1 Long Terminal Repeat (LTR) promoter. When HIV infects these

cells, the viral Tat protein is produced. Tat is a potent trans-activator of the HIV-1 LTR, which

drives high-level expression of β-galactosidase. Infected cells can then be visualized by adding
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a chromogenic substrate, X-Gal, which is cleaved by the enzyme to produce a blue precipitate.

[15]

Detailed Protocol:

Cell Plating: Seed MAGI cells (e.g., 1 x 10⁴ cells/well) into a 96-well plate and incubate

overnight at 37°C, 5% CO₂.[16]

Compound Preparation: Prepare serial dilutions of the test compound (e.g., Peptide T,

DAPTA) in infection medium (e.g., DMEM with 10% FBS, DEAE-dextran).

Infection:

Pre-incubate cells with the diluted compound for 30-60 minutes.

Add a standardized amount of R5-tropic HIV-1 virus stock to each well. Include "virus only"

(positive control) and "cells only" (negative control) wells.

Incubate for 2 hours at 37°C to allow for viral entry.[16]

Post-Infection Culture: Remove the virus/compound-containing medium and replace it with

fresh culture medium. Incubate for 48 hours.[16]

Staining:

Wash the cells with Phosphate-Buffered Saline (PBS).

Fix the cells for 5 minutes with a solution of 1% formaldehyde and 0.2% glutaraldehyde in

PBS.[15]

Wash again with PBS.

Add the staining solution containing X-Gal (e.g., 1 mg/mL), potassium ferrocyanide,

potassium ferricyanide, and MgCl₂ in PBS.

Incubate at 37°C for 2-4 hours or until blue cells are clearly visible.
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Quantification: Count the number of blue cells or blue syncytia in each well using a light

microscope. The percentage of inhibition is calculated relative to the positive control wells.

Figure 2: Workflow for a MAGI-based HIV-1 Inhibition Assay
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Figure 2: Workflow for a MAGI-based HIV-1 Inhibition Assay

gp120-CCR5 Binding Inhibition Assay
This assay measures the ability of a compound to block the interaction between gp120 and its

co-receptor, CCR5.[8][17]

Principle: Cells engineered to express high levels of CCR5 are incubated with a labeled form of

gp120 (typically radiolabeled with ¹²⁵I or biotinylated) in the presence or absence of the test

compound. The amount of labeled gp120 that binds to the cells is quantified. A reduction in

bound gp120 in the presence of the compound indicates inhibition. To mimic the in vivo state,

soluble CD4 (sCD4) is often added, as gp120 binding to CCR5 is greatly enhanced after it first

engages CD4.[8][17]

Detailed Protocol:

Cell Preparation: Use a cell line stably expressing human CCR5 (e.g., HOS-CD4-CCR5 or

Cf2Th/synR5). Harvest cells and resuspend in binding buffer (e.g., HEPES-buffered DMEM

with 0.5% BSA).

Complex Formation (Optional but Recommended): Pre-incubate labeled gp120 (e.g., ¹²⁵I-

gp120 from an R5-tropic strain like BaL) with a molar excess of recombinant soluble CD4

(sCD4) for 15-30 minutes at room temperature to form the gp120-sCD4 complex.[17]

Inhibition Reaction:

In a 96-well filter plate, add serial dilutions of the test compound (DAPTA).

Add the CCR5-expressing cells.

Add the pre-formed labeled gp120-sCD4 complex to initiate the binding reaction.

Total binding is determined in the absence of any competitor. Non-specific binding is

determined in the presence of a large excess of unlabeled gp120 or a known CCR5

ligand.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b12397621?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/16002156/
https://pmc.ncbi.nlm.nih.gov/articles/PMC113090/
https://pubmed.ncbi.nlm.nih.gov/16002156/
https://pmc.ncbi.nlm.nih.gov/articles/PMC113090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC113090/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Incubate the plate for 1-2 hours at room temperature with gentle agitation.[18]

Separation: Wash the cells rapidly with ice-cold binding buffer using a vacuum manifold to

separate bound from free labeled gp120. The filter plate retains the cells and any bound

ligand.

Detection:

For radiolabeled gp120, the filters are counted in a gamma counter.

For biotinylated gp120, a secondary detection reagent (e.g., streptavidin-HRP) is added,

followed by a chemiluminescent or colorimetric substrate, and read on a plate reader.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the log concentration of the inhibitor

and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Clinical Development
DAPTA has undergone several clinical trials, primarily focusing on the neurological

complications of HIV infection, given the role of CCR5 in the central nervous system.

Table 3: Summary of Key Clinical Trials for DAPTA
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Trial Phase
Drug /
Dosage

# of
Patients

Primary
Endpoint

Key
Findings

Citation(s)

Phase II

DAPTA / 2
mg, 3x
daily,
intranasal

>200

Change in
global
neuropsych
ological
score

No
significant
difference
from
placebo on
primary
endpoint.
Subgroup
with severe
cognitive
impairment
showed
improveme
nt (P=0.02).

[1][19]

Phase II

(Antiviral

Analysis)

DAPTA / 2

mg, 3x daily,

intranasal

>200
Peripheral

Viral Load

Significant

reduction in

peripheral

viral load

(plasma and

serum) in the

DAPTA

group.

[1]

Pilot Study
DAPTA /

Intranasal
11

Cellular Viral

Load /

Immune

Response

Reduction of

infected

monocyte

reservoir to

undetectable

levels in most

patients. 4-

fold increase

in IFN-γ

secreting T-

cells.

[1][9]
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| Case Study | DAPTA / 1.2 mg daily, intranasal | 1 | Brain Metabolism (FDG-PET) | Remission

of metabolic abnormalities in 34 of 35 brain regions after 12 weeks of treatment in a patient

with AIDS Dementia Complex. |[1][20] |

While DAPTA showed promising antiviral and immunological signals, particularly in reducing

viral reservoirs, its development was hampered by the instability of the intranasal formulation.

[1][12] This led to the subsequent focus on developing more stable, orally available analogs like

RAP-103.[12]

Conclusion
Peptide T represents a landmark discovery in HIV research, introducing the concept of viral

entry inhibition and identifying the critical role of the CCR5 co-receptor. Although the original

peptide and its direct analog, DAPTA, did not achieve regulatory approval as an anti-HIV

therapeutic, the scientific insights gained were profound. The research paved the way for FDA-

approved small-molecule CCR5 antagonists (e.g., Maraviroc) and provided a foundation for the

development of next-generation peptide therapeutics like RAP-103, which leverage the same

core mechanism but with enhanced pharmacological properties for a broader range of clinical

applications. The story of Peptide T serves as a critical case study in drug development,

highlighting the importance of understanding viral tropism, the challenges of peptide stability,

and the potential for repositioning novel biologics for new indications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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